N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N6O2S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Derivative Formation
Innovative Heterocycles Synthesis : A study by Fadda et al. (2017) in "RSC Advances" focused on synthesizing various heterocycles, including triazolo[1,5-a]pyrimidine and benzo[d]imidazole derivatives, from a related precursor. These compounds were tested as insecticidal agents against the cotton leafworm, indicating potential agricultural applications (Fadda et al., 2017).
Antimicrobial Activity of Triazole Derivatives : Abbady (2014) in "Journal of Advances in Chemistry" reported the synthesis of novel 1,2,4-triazoles and related derivatives with significant antimicrobial activity. This study highlights the potential of such compounds in developing new antimicrobial agents (Abbady, 2014).
Pharmacological and Biological Applications
Potential Antiasthma Agents : Medwid et al. (1990) in "Journal of Medicinal Chemistry" synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, potentially useful as antiasthma agents. This study exemplifies the application of such compounds in respiratory therapeutics (Medwid et al., 1990).
Antiviral Activity Against Hepatitis-A Virus : Shamroukh and Ali (2008) in "Archiv der Pharmazie" explored the antiviral activity of certain triazolo[4,3-b]pyridazine derivatives against hepatitis-A virus, highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).
Chemical and Structural Analysis
Heterocyclic o-Aminonitriles Synthesis : Al-Afaleq and Abubshait (2001) in "Molecules" reported the synthesis of novel pyrazolo[3,4-d]-pyrimidines and related compounds from a similar precursor. This work is significant for understanding the chemical properties and synthesis pathways of such compounds (Al-Afaleq & Abubshait, 2001).
Modification as PI3Ks Inhibitor : A study by Wang et al. (2015) in "Bioorganic & Medicinal Chemistry" discussed the modification of a related compound as a PI3K inhibitor, showcasing its potential in cancer therapy (Wang et al., 2015).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-14-3-5-16(6-4-14)19-11-12-20-25-26-22(28(20)27-19)31-13-21(30)24-18-9-7-17(8-10-18)23-15(2)29/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOHMOXMNFRDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide |
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